N-(1-methoxypropan-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(1-METHOXYPROPAN-2-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-METHOXYPROPAN-2-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Thiophene-2-Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.
Attachment of the N-(1-METHOXYPROPAN-2-YL) Group: This step involves the alkylation of the nitrogen atom on the piperidine ring using 1-methoxypropan-2-yl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
N-(1-METHOXYPROPAN-2-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., Cl-, Br-) and bases (e.g., NaOH, KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-METHOXYPROPAN-2-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(1-METHOXYPROPAN-2-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE: can be compared with other piperidine derivatives, such as:
Uniqueness
The uniqueness of N-(1-METHOXYPROPAN-2-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. For example, the thiophene-2-sulfonyl group may impart unique electronic and steric effects compared to other sulfonyl groups.
Properties
Molecular Formula |
C14H22N2O4S2 |
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Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C14H22N2O4S2/c1-11(10-20-2)15-14(17)12-5-7-16(8-6-12)22(18,19)13-4-3-9-21-13/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,15,17) |
InChI Key |
WNAAJRGFHTUELJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
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